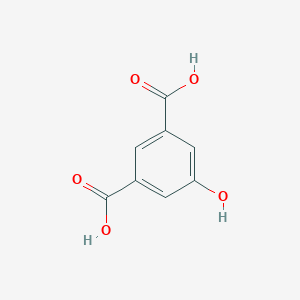

5-Hydroxyisophthalic acid

Description

Properties

IUPAC Name |

5-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVNLUSHGRBCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060687 | |

| Record name | 5-Hydoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-83-7 | |

| Record name | 5-Hydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 618-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hydoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICARBOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95UD7B188K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Hydroxyisophthalic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Hydroxyisophthalic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Properties and Structure

This compound, with the IUPAC name 5-hydroxybenzene-1,3-dicarboxylic acid, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 5.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 5-hydroxybenzene-1,3-dicarboxylic acid | [1] |

| Molecular Formula | C₈H₆O₅ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Melting Point | 298-302 °C | [3] |

| Solubility | Sparingly soluble in water (0.6 g/L at 15 °C) | [3] |

| pKa₁ | ~3.41 | [3] |

| pKa₂ | - | |

| SMILES | O=C(O)c1cc(O)cc(c1)C(=O)O | [1] |

| InChI | InChI=1S/C8H6O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | [1] |

Spectroscopic Data

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons would likely appear as distinct signals in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals would include those for the carboxyl carbons, the hydroxyl-substituted aromatic carbon, and the other aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acids and the phenol, a C=O stretch from the carboxylic acids, and C=C stretching bands from the aromatic ring.[4][5] The fingerprint region will show a complex pattern of absorptions characteristic of the molecule's overall structure.[5]

Crystal Structure

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifier 1551712.[1] Analysis of the crystallographic data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the solid state. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the physical properties of the compound.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. Two primary synthesis routes are outlined below.

Synthesis of this compound from Isophthalic Acid

This is a two-stage process involving the bromination of isophthalic acid followed by hydrolysis of the resulting 5-bromoisophthalic acid.[6][7]

Stage 1: Synthesis of 5-Bromoisophthalic Acid

-

Materials: Isophthalic acid, oleum (B3057394), bromine, iodine catalyst.

-

Procedure: Isophthalic acid is brominated using bromine in oleum in the presence of an iodine catalyst.[6][7] The reaction mixture is then worked up to isolate the crude 5-bromoisophthalic acid.[6][7]

Stage 2: Hydrolysis of 5-Bromoisophthalic Acid

-

Materials: Crude 5-bromoisophthalic acid, aqueous sodium hydroxide (B78521) (NaOH), copper catalyst.

-

Procedure: The crude 5-bromoisophthalic acid is hydrolyzed with aqueous NaOH in the presence of a copper catalyst.[6][7][8] The reaction yields crude this compound with a purity of approximately 98%.[6][7]

Synthesis of this compound from Dimethyl 5-Hydroxyisophthalate

This method involves the hydrolysis of the diester, Dimethyl 5-hydroxyisophthalate.[3][9]

-

Materials: Dimethyl 5-hydroxyisophthalate, tetrahydrofuran (B95107) (THF), aqueous lithium hydroxide (LiOH), 6N hydrochloric acid (HCl).

-

Procedure:

-

Dissolve Dimethyl 5-hydroxyisophthalate (e.g., 40 g, 19.03 mmol) in THF (10 mL).[9]

-

Add aqueous lithium hydroxide (20 mL, 2 M) to the solution.[9]

-

Stir the reaction mixture at 40 °C overnight.[9]

-

After the reaction is complete, remove the THF by distillation under reduced pressure.[9]

-

Adjust the pH of the remaining aqueous solution to approximately 2 with 6N hydrochloric acid to precipitate the product.[9]

-

Collect the precipitated this compound by filtration.[9]

-

Dry the solid product in a vacuum oven. This process typically yields a white solid.[9]

-

Purification by Recrystallization

Crude this compound can be purified by recrystallization from water to achieve a purity of over 99%.[6][7]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot water.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered while hot.

-

Allow the hot, saturated solution to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by filtration and wash them with a small amount of cold water.

-

Dry the purified crystals, for instance, in a vacuum oven.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

References

- 1. This compound | C8H6O5 | CID 69257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. This compound | 618-83-7 [chemicalbook.com]

- 4. This compound(618-83-7) IR Spectrum [m.chemicalbook.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Process for the preparation of 5-hydroxyisophtalic acids | TREA [trea.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of 5-Hydroxyisophthalic Acid from Isophthalic Acid

Introduction

5-Hydroxyisophthalic acid (5-HIPA), identified by its CAS number 618-83-7, is a critical aromatic dicarboxylic acid that serves as a versatile intermediate in the fine chemical and pharmaceutical industries.[1] Its molecular structure, featuring both carboxyl and hydroxyl functional groups, provides strategic points for chemical modification, making it an essential building block for complex molecules.[1] In the pharmaceutical sector, 5-HIPA is a vital precursor for the synthesis of active pharmaceutical ingredients (APIs), most notably as an intermediate in the manufacturing of non-ionic X-ray contrast agents like Iomeprol and bronchodilators.[2][3] Its applications also extend to the production of advanced polymers, heat-resistant polyamides, and thermosetting polyesters for stain-resistant coatings.[1][3] This guide provides an in-depth technical overview of the primary synthetic routes to produce this compound starting from isophthalic acid, focusing on methodologies, experimental protocols, and quantitative data relevant to researchers and professionals in chemical and drug development.

Overview of Synthetic Pathways

Several methods for the preparation of this compound from isophthalic acid have been reported in the literature. The most prominent and practical routes involve multi-step chemical transformations. The three primary pathways are:

-

Bromination and Subsequent Hydrolysis : A robust two-stage process involving the selective bromination of isophthalic acid to form 5-bromoisophthalic acid (5-BIPA), followed by a copper-catalyzed hydrolysis to yield 5-HIPA.[2][4]

-

Nitration, Reduction, and Diazotization : A classic three-step sequence beginning with the nitration of isophthalic acid, followed by the reduction of the nitro group to an amine, and finally, conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.[2]

-

Sulfonation and Caustic Fusion : A traditional method that involves the sulfonation of isophthalic acid, followed by fusion with a strong base (caustic fusion) to replace the sulfonic acid group with a hydroxyl group.[2]

The following diagram illustrates these primary synthetic strategies originating from isophthalic acid.

References

Spectroscopic Characterization of 5-Hydroxyisophthalic Acid: A Technical Guide

This guide provides an in-depth overview of the key spectroscopic data for 5-Hydroxyisophthalic acid (CAS No: 618-83-7), a compound of interest in the synthesis of metal-organic frameworks (MOFs) and as a precursor for radiographic contrast agents.[1] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.

Summary of Spectroscopic Data

The empirical formula for this compound is C₈H₆O₅, with a molecular weight of 182.13 g/mol .[2] Spectroscopic analysis confirms its molecular structure, characterized by a hydroxyl group and two carboxylic acid functionalities on a benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, spectra are typically acquired in a deuterated solvent like DMSO-d₆.[3][4]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | ~10-13 | Broad singlet, 2H (Carboxylic acid protons, -COOH) |

| Aromatic protons (specific shifts not detailed) | ||

| ¹³C NMR | ~160-185 | Carbonyl carbons (Carboxylic acid, -COOH)[5][6] |

| Aromatic carbons (specific shifts not detailed) |

Note: Specific peak assignments for the aromatic region were not available in the searched literature. The chemical shift for carboxylic acid protons is characteristically downfield.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3500 - 2500 | Broad | O-H stretch (from carboxylic acid and phenol)[5][6] |

| ~1700 | Strong | C=O stretch (from carboxylic acid)[5][6] |

Technique: Data is typically obtained from a Nujol mull or KBr pellet.[4][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Notes |

| 182 | [M]⁺ | Molecular Ion[8][9] |

| 165 | [M - OH]⁺ | Loss of a hydroxyl radical[8][9] |

| 137 | [M - COOH]⁺ or [M - OH - CO]⁺ | Loss of a carboxyl group or subsequent loss of CO[5][8][9] |

Technique: Electron Ionization (EI) at 70-75 eV is a common method.[9]

Experimental Protocols

Reproducible data relies on standardized experimental procedures. The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (General)

This protocol is a standard procedure for obtaining NMR spectra of solid organic acids like this compound.[10]

-

Sample Preparation : Weigh approximately 5-10 mg of dry this compound powder.

-

Dissolution : Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[11] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[7]

-

Data Acquisition : Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard parameters. For carboxylic acids, the broad hydroxyl proton signal may require adjustment of acquisition parameters to observe.[7]

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

IR Spectroscopy Protocol (Nujol Mull Technique)

The Nujol mull technique is a common method for preparing solid samples for IR analysis.[12]

-

Sample Preparation : Place 2-5 mg of this compound into a clean agate mortar.

-

Mulling : Add one to two drops of Nujol (mineral oil) to the sample.

-

Grinding : Grind the mixture thoroughly with the pestle for several minutes until a smooth, translucent paste is formed. The solid particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.[12]

-

Sample Application : Transfer a small amount of the mull onto one face of a clean, dry salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.

-

Data Acquisition : Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol (Direct Inlet EI)

This protocol describes a direct method for obtaining a mass spectrum of a solid sample.

-

Sample Preparation : Place a small amount of the crystalline this compound into a capillary tube.

-

Introduction : Insert the capillary tube into the direct insertion probe of the mass spectrometer.

-

Ionization : Volatilize the sample by heating the probe. In the ionization chamber, subject the gaseous molecules to a beam of electrons (typically at 70-75 eV) to induce ionization and fragmentation.[9]

-

Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

- 1. This compound | 618-83-7 [chemicalbook.com]

- 2. This compound for synthesis 618-83-7 [sigmaaldrich.com]

- 3. This compound(618-83-7) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. This compound | C8H6O5 | CID 69257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(618-83-7) MS [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 5-Hydroxyisophthalic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Hydroxyisophthalic acid (also known as 3,5-dicarboxyphenol) in common organic solvents. Due to its structure, featuring both hydrophilic (hydroxyl and carboxyl groups) and lipophilic (benzene ring) moieties, understanding its solubility is crucial for applications in drug development, polymer chemistry, and organic synthesis. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound varies across different solvents, influenced by factors such as polarity, hydrogen bonding capability, and temperature. The following tables summarize the currently available data.

Table 1: Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Units |

| Water | 15 | 0.06 | g/100 mL[1][2] |

Table 2: Qualitative and Semi-Quantitative Solubility Data

| Solvent | Observation | Implied Solubility |

| Methanol | A 5% solution is clear and colorless.[3] | ≥ 5 g/100 mL |

| Methanol | "Almost transparency" noted for solubility. | Good solubility |

| Various Organic Solvents | Generally described as "soluble".[4] | Data not quantified |

Note: Extensive searches did not yield specific quantitative solubility data for this compound in ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO) in publicly available literature. The experimental protocol provided in the subsequent section can be utilized to determine these values.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol outlines a standard and reliable method for determining the solubility of this compound in a given organic solvent. This method is based on the well-established shake-flask technique followed by quantitative analysis.

1. Materials and Equipment:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the respective solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

3. Quantitative Analysis (Example using UV-Vis Spectroscopy):

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Measurement and Calculation:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted, saturated sample.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Thermal decomposition profile of 5-Hydroxyisophthalic acid

An In-depth Technical Guide to the Thermal Decomposition Profile of 5-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines established physical properties with projected thermal analysis behavior based on the known decomposition patterns of related aromatic carboxylic acids.

This compound is a white to slightly yellow crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₅ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Melting Point | 298-302 °C (with decomposition) | [2][3][4] |

| CAS Number | 618-83-7 | [2] |

Projected Thermal Decomposition Profile

Thermogravimetric Analysis (TGA)

A TGA experiment would measure the change in mass of this compound as a function of temperature. The projected TGA profile would show a significant weight loss step corresponding to the loss of two molecules of carbon dioxide (CO₂).

| Parameter | Projected Value |

| Onset of Decomposition | ~290-300 °C |

| Primary Decomposition Stage | 300-350 °C |

| Theoretical Weight Loss (2 x CO₂) | ~48.3% |

| Residual Mass | ~51.7% (corresponding to phenol) |

Differential Scanning calorimetry (DSC)

A DSC analysis would measure the heat flow into or out of the sample as a function of temperature. The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the compound, immediately followed by decomposition.

| Parameter | Projected Observation |

| Melting Point (Tₘ) | Sharp endotherm around 298-302 °C |

| Decomposition | Broad endothermic or exothermic event overlapping with melting |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed via a two-step decarboxylation process, ultimately yielding phenol.

References

Addressing CAS Number Discrepancy: 618-83-7

Initial research has revealed a critical discrepancy in the provided CAS number. Chemical databases consistently identify CAS number 618-83-7 as 5-Hydroxyisophthalic acid, a compound primarily used in polymer synthesis.[1][2][3][4][5][6][7][8] This contradicts the topic of "3-Keto-beta-boswellic acid."

The compound that aligns with the detailed request for a technical guide for researchers and drug development professionals is 3-acetyl-11-keto-beta-boswellic acid (AKBA) , a well-studied anti-inflammatory and anti-cancer agent. The CAS number for AKBA is 67416-61-9 .[9][10][11][12]

Given the in-depth nature of the query regarding signaling pathways, experimental protocols, and data for a scientific audience, it is highly probable that the intended subject of interest is the pharmacologically active boswellic acid derivative.

Therefore, this guide will proceed with a comprehensive overview of 3-acetyl-11-keto-beta-boswellic acid (AKBA) (CAS: 67416-61-9) to meet the core requirements of the user's request. If the user is indeed interested in this compound, a separate report on that compound can be generated.

Technical Guide: 3-Acetyl-11-keto-beta-boswellic acid (AKBA)

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

3-Acetyl-11-keto-beta-boswellic acid, commonly known as AKBA, is a potent pentacyclic triterpenoid (B12794562) derived from the gum resin of the Boswellia serrata tree.[10][11] It is a key bioactive component responsible for the therapeutic effects of frankincense.

| Property | Value | Source |

| CAS Number | 67416-61-9 | [9][10][11][12] |

| Molecular Formula | C₃₂H₄₈O₅ | [9][10][11] |

| Molecular Weight | 512.72 g/mol | [11] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (commercially available) | [11] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (5 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:2) at 0.3 mg/ml. | [10] |

| Storage Temperature | -20°C | [10] |

Biological Activities and Therapeutic Potential

AKBA is a multi-target agent with well-documented anti-inflammatory, anti-cancer, and anti-arthritic properties. Its primary mechanism of action is the potent, direct, non-redox, and non-competitive inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[10][11][12]

Anti-Inflammatory Effects

The anti-inflammatory activity of AKBA is primarily attributed to its inhibition of 5-lipoxygenase. Beyond this, AKBA has also been shown to inhibit other pro-inflammatory pathways, including the downregulation of NF-κB signaling, a central regulator of inflammation.

Anti-Cancer Activity

AKBA has demonstrated significant anti-cancer potential across various cancer cell lines. Its mechanisms include:

-

Inhibition of Topoisomerases: AKBA acts as an inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells, leading to apoptosis.[11][12]

-

Induction of Apoptosis: It can induce programmed cell death in cancer cells through various pathways.[12]

-

Modulation of Signaling Pathways: AKBA has been shown to modulate signaling pathways crucial for cancer cell proliferation and survival.

Key Signaling Pathways

AKBA's diverse biological effects are a result of its interaction with multiple cellular signaling pathways. The diagram below illustrates the primary inhibitory action of AKBA on the 5-lipoxygenase pathway.

Experimental Protocols

5-Lipoxygenase (5-LO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of AKBA on 5-LO.

Methodology:

-

Reagents and Materials:

-

Recombinant human 5-lipoxygenase

-

AKBA (dissolved in DMSO)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl₂ and 1 mM EDTA)

-

Quenching solution

-

96-well plate

-

Incubator

-

Detection system (HPLC or ELISA kit for leukotrienes)

-

-

Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the 5-LO enzyme solution to each well.

-

Add varying concentrations of AKBA (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a quenching solution.

-

Quantify the amount of leukotrienes produced using a suitable method like reverse-phase HPLC or a specific ELISA kit.

-

Calculate the percentage of inhibition for each AKBA concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Applications in Drug Development

The multifaceted biological activities of AKBA make it an attractive candidate for drug development in several therapeutic areas:

-

Inflammatory Disorders: Due to its potent anti-inflammatory effects, AKBA is being investigated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

-

Oncology: Its ability to induce apoptosis and inhibit key cancer-related pathways supports its development as an anti-cancer agent, either as a standalone therapy or in combination with existing chemotherapeutics.

-

Neurodegenerative Diseases: Emerging research suggests that the anti-inflammatory properties of AKBA may be beneficial in neuroinflammatory conditions.

Conclusion

3-Acetyl-11-keto-beta-boswellic acid (AKBA) is a promising natural compound with a well-defined safety profile and significant therapeutic potential. Its ability to modulate key inflammatory and oncogenic pathways provides a strong rationale for its continued investigation and development as a novel therapeutic agent for a range of human diseases. Further research, particularly well-designed clinical trials, is necessary to fully elucidate its clinical efficacy and establish its role in modern medicine.

References

- 1. CAS 618-83-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, CAS: 618-83-7 - Synthesia [organics.synthesia.eu]

- 3. This compound | C8H6O5 | CID 69257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-ヒドロキシイソフタル酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 618-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 618-83-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 618-83-7 [chemicalbook.com]

- 8. CAS-618-83-7, 5-Hydroxy Isophthalic Acid for Synthesis Manufacturers, Suppliers & Exporters in India | 115735 [cdhfinechemical.com]

- 9. store.usp.org [store.usp.org]

- 10. caymanchem.com [caymanchem.com]

- 11. scbt.com [scbt.com]

- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 5-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisophthalic acid (5-HIPA) is a versatile aromatic compound of significant interest in medicinal chemistry, polymer science, and materials science. Its molecular architecture, featuring a phenolic hydroxyl group and two carboxylic acid functionalities, offers a unique platform for diverse chemical modifications. This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 5-HIPA, focusing on its acidity, and its participation in esterification, etherification, and electrophilic substitution reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a deeper understanding and practical application of 5-HIPA in research and development.

Introduction

This compound, a derivative of isophthalic acid, is a key building block in the synthesis of a wide array of functional molecules[1]. The strategic placement of the hydroxyl group on the benzene (B151609) ring, meta to the two carboxylic acid groups, profoundly influences its chemical behavior and reactivity. This guide specifically elucidates the chemistry of this hydroxyl group, a critical aspect for the rational design of novel polymers, metal-organic frameworks (MOFs), and biologically active compounds. The presence of both electron-withdrawing carboxylic acid groups and the electron-donating hydroxyl group creates a unique electronic environment within the aromatic ring, modulating the reactivity of the hydroxyl moiety.

Acidity of the Hydroxyl Group

The pKa values for the carboxylic acid protons are significantly lower, with reported values of 2.88 and a predicted value of 3.41. This significant difference in acidity allows for selective deprotonation of the carboxylic acid groups under mildly basic conditions, leaving the phenolic hydroxyl group protonated. Stronger bases are required to deprotonate the hydroxyl group to form the corresponding phenoxide.

Reactivity of the Hydroxyl Group in Synthesis

The hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations, including esterification, etherification, and electrophilic aromatic substitution.

Esterification

The phenolic hydroxyl group of this compound can be readily esterified. This reaction is typically carried out by reacting 5-HIPA with an alcohol in the presence of an acid catalyst.

Table 1: Quantitative Data for the Esterification of this compound

| Reactant | Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |

| Ethanol (B145695) | p-Toluenesulfonic acid monohydrate | Ethanol | Reflux, 2 days | Diethyl 5-hydroxyisophthalate | 100% | [2] |

Experimental Protocol: Synthesis of Diethyl 5-hydroxyisophthalate [2]

A solution of this compound (6.17 g, 33.8 mmol) and p-toluenesulfonic acid monohydrate (2.38 g, 14 mmol) in ethanol (800 mL) is refluxed for 2 days. After the removal of the solvent in vacuo, the residue is dissolved in ethyl acetate, washed with sodium bicarbonate solution and brine, dried over magnesium sulfate, and evaporated to yield diethyl 5-hydroxyisophthalate as a white solid (7.92 g, 100%).

Diagram 1: Fischer Esterification of this compound

Caption: Fischer esterification of 5-HIPA with ethanol.

Etherification

The hydroxyl group of this compound can undergo etherification through various methods, most notably the Williamson ether synthesis and nucleophilic ring-opening of epoxides.

The Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While a specific protocol for 5-HIPA is not detailed in the literature, a general procedure can be adapted.

Experimental Protocol: General Williamson Ether Synthesis (Adapted for 5-HIPA)

-

Deprotonation: Dissolve this compound (or its ester derivative to avoid reaction with the carboxylic acids) in a suitable solvent (e.g., DMF, THF). Add a strong base (e.g., sodium hydride) at 0 °C and stir until the evolution of hydrogen gas ceases, indicating the formation of the phenoxide.

-

Nucleophilic Substitution: Add the desired alkyl halide dropwise to the solution and allow the reaction to warm to room temperature or heat as necessary.

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Purify the product by chromatography or recrystallization.

Diagram 2: Williamson Ether Synthesis Workflow

References

The Rising Profile of 5-Hydroxyisophthalic Acid Derivatives: A Technical Guide to Emerging Applications

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, properties, and burgeoning applications of 5-Hydroxyisophthalic acid (5-HIPA) and its derivatives. This document outlines their significant potential in pharmaceuticals, advanced materials, and nanotechnology, supported by experimental data and protocols.

This compound, a versatile aromatic dicarboxylic acid, is rapidly gaining recognition as a critical building block in modern chemistry.[1] Its unique molecular structure, featuring both hydroxyl and carboxylic acid functional groups, provides strategic points for chemical modification, making it an essential precursor for a diverse range of high-value products.[1] This guide explores the core applications of 5-HIPA derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant chemical processes.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 618-83-7 | [1] |

| Molecular Formula | C8H6O5 | [1][2][3] |

| Molecular Weight | 182.13 g/mol | [1][2][3] |

| Appearance | White to off-white or slightly yellow crystalline powder | [1][4][5] |

| Melting Point | 298-302 °C | [1] |

| Purity (typical) | ≥ 97% | [1] |

| Acid Dissociation Constant (pKa) | pKa1 = 2.8, pKa2 = 5.6 | [4] |

| Solubility in Water (room temp.) | ~0.1 g/L | [4] |

Key Application Areas and Experimental Insights

The versatility of 5-HIPA allows for its use in a multitude of applications, ranging from life-saving pharmaceuticals to advanced industrial materials.

Pharmaceutical Intermediates

This compound is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its derivatives are notably used in the manufacturing of X-ray contrast agents and bronchodilators.[3] For instance, it is a starting material for the synthesis of Ioversol, a nonionic, low-osmolality radiographic contrast agent.[5]

A common synthetic route to produce 5-HIPA for pharmaceutical use involves the hydrolysis of its dimethyl ester.

Experimental Protocol: Synthesis of this compound from Dimethyl 5-hydroxyisophthalate [2][5]

-

Dissolution: Dissolve dimethyl 5-hydroxyisophthalate (e.g., 40 g, 19.03 mmol) in tetrahydrofuran (B95107) (THF, 10 mL).

-

Hydrolysis: Add aqueous lithium hydroxide (B78521) (20 mL, 2 M) to the solution.

-

Reaction: Stir the reaction mixture overnight at 40 °C.

-

Solvent Removal: After the reaction is complete, remove the THF by distillation under reduced pressure.

-

Acidification: Adjust the pH of the remaining aqueous solution to approximately 2 using 6N hydrochloric acid. This will precipitate the product.

-

Isolation: Collect the precipitated solid by filtration.

-

Drying: Dry the collected solid in a vacuum oven to yield this compound as a white solid (e.g., 20 g, 58% yield).

A logical workflow for this synthesis is depicted below.

Advanced Polymers and Coatings

5-HIPA is incorporated as a monomer or co-monomer in the production of specialty polymers like polyesters, polyamides, and polyurethanes.[4] The inclusion of 5-HIPA in the polymer chain can significantly enhance thermal and mechanical properties, such as melting point and tensile strength.[4] Furthermore, it serves as an additive in manufacturing thermosetting polyesters for stain-resistant coatings and in polyamides for heat-resistant liquid crystal display devices.[3]

Metal-Organic Frameworks (MOFs)

The carboxylate and hydroxyl groups of 5-HIPA make it an excellent organic linker for the construction of metal-organic frameworks (MOFs).[4] These porous crystalline materials have vast potential in gas storage, separation, and catalysis.[4][6] The hydrothermal reaction of this compound with metal salts like Co(II) or Cu(II) in the presence of auxiliary ligands can form complex 3D coordination polymers.[5]

The general process for MOF synthesis involves combining the metal salt and the organic linker under specific conditions.

References

5-Hydroxyisophthalic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisophthalic acid (5-HIPA), also known as 5-hydroxybenzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid that has garnered significant interest in various fields of chemical and pharmaceutical sciences. Its trifunctional nature, featuring two carboxylic acid groups and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound, with a focus on its applications in drug development and materials science.

Discovery and History

The discovery of this compound is intrinsically linked to its earliest syntheses in the late 19th century. While a singular "discovery" event is not documented, early reports of its preparation emerged in the 1880s. Researchers such as Schreder, Leonnies, and Heine were among the first to describe methods for its synthesis, primarily through the sulfonation of isophthalic acid followed by caustic fusion[1]. Another early method, reported by Beyer in 1882, involved the diazotization of 5-aminoisophthalic acid[1]. These initial preparations laid the groundwork for the exploration of its chemical properties and potential applications. Over the decades, synthetic methodologies have evolved, with the development of more efficient and scalable processes, such as the hydrolysis of 5-bromoisophthalic acid and the oxidation of substituted xylenes, reflecting the growing importance of this compound as a versatile chemical intermediate[1].

Physicochemical Properties

This compound is a white to off-white crystalline powder.[2][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₅ | [4] |

| Molecular Weight | 182.13 g/mol | [3] |

| Melting Point | 298-302 °C | [3] |

| Water Solubility | 0.6 g/L (15 °C) | [4] |

| pKa | 2.88 | [2] |

| Appearance | White to off-white powder | [3] |

Historical Synthetic Methodologies: Experimental Protocols

Several methods for the synthesis of this compound have been developed over the years. The following sections provide detailed protocols for some of the key historical and modern synthetic routes.

Sulfonation of Isophthalic Acid and Subsequent Caustic Fusion

This is one of the earliest reported methods for the preparation of this compound. The process involves the sulfonation of isophthalic acid to produce 5-sulfoisophthalic acid, which is then subjected to fusion with a strong base.

Protocol:

-

Sulfonation: Isophthalic acid is reacted with fuming sulfuric acid (oleum). The reaction is typically carried out by heating the mixture for several hours (e.g., 5-10 hours at 150-200 °C) in a sulfonation kettle.

-

Isolation of Sulfonated Intermediate: The reaction mixture is cooled, and the 5-sulfoisophthalic acid intermediate is precipitated and isolated.

-

Caustic Fusion: The isolated 5-sulfoisophthalic acid is mixed with a strong base, such as sodium hydroxide (B78521), and heated to a high temperature to induce fusion. This process replaces the sulfonic acid group with a hydroxyl group.

-

Acidification and Isolation: The fused mixture is cooled, dissolved in water, and then acidified (e.g., with hydrochloric acid) to precipitate the this compound. The product is then collected by filtration, washed, and dried.

Diazotization of 5-Aminoisophthalic Acid

This method utilizes the diazotization of an amino group to introduce a hydroxyl group onto the aromatic ring.

Protocol:

-

Dissolution of Starting Material: 5-Aminoisophthalic acid is dissolved in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid).

-

Diazotization: The solution is cooled to a low temperature (typically 0-5 °C), and a solution of sodium nitrite (B80452) is added dropwise to form the corresponding diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.

-

Hydrolysis of the Diazonium Salt: The diazonium salt solution is then heated. The diazonium group is unstable at higher temperatures and hydrolyzes to a hydroxyl group, releasing nitrogen gas.

-

Isolation: Upon cooling, the this compound precipitates from the solution and can be collected by filtration, washed, and purified.

Hydrolysis of 5-Bromoisophthalic Acid

This modern and often preferred method involves the nucleophilic substitution of a bromine atom with a hydroxyl group, typically catalyzed by a copper compound.

Protocol:

-

Reaction Setup: A mixture of 5-bromoisophthalic acid (196 g, 0.8 moles), sodium hydroxide (160 g), water (640 g), and a copper catalyst such as cuprous oxide (Cu₂O, 3.9 g, 0.027 moles) is placed in a one-liter autoclave.[1][5]

-

Hydrolysis: The autoclave is sealed and heated to 140 °C. The reaction is typically complete within 90 minutes.[5]

-

Catalyst Removal: The autoclave is cooled to room temperature, and the reaction mixture is filtered to remove the copper catalyst.[5]

-

Acidification and Precipitation: The filtrate is transferred to a flask and acidified to a pH of 1 with hydrochloric acid at 60-80 °C.[5]

-

Isolation and Purification: The mixture is then cooled with stirring, and the precipitated this compound is collected by filtration, washed with water, and dried.[5]

Hydrolysis of Dimethyl 5-Hydroxyisophthalate

This method involves the hydrolysis of the ester groups of dimethyl 5-hydroxyisophthalate to the corresponding carboxylic acids.

Protocol:

-

Reaction Setup: Dimethyl 5-hydroxyisophthalate (40 g, 19.03 mmol) is dissolved in tetrahydrofuran (B95107) (THF, 10 mL).[4]

-

Hydrolysis: An aqueous solution of lithium hydroxide (20 mL, 2 M) is added to the solution. The reaction mixture is stirred overnight at 40 °C.[4]

-

Solvent Removal: Upon completion of the reaction, the THF is removed by distillation under reduced pressure.[4]

-

Acidification and Precipitation: The pH of the remaining aqueous solution is adjusted to approximately 2 with 6N hydrochloric acid to precipitate the product.[4]

-

Isolation: The precipitated this compound is collected by filtration and dried in a vacuum oven.[4]

Applications in Drug Development and Materials Science

This compound serves as a crucial starting material and intermediate in the synthesis of various high-value products.[3]

-

Pharmaceuticals: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs) and is notably used in the production of X-ray contrast agents like Ioversol.[2]

-

Polymers: In materials science, it is utilized as a monomer for the synthesis of specialty aromatic polymers, including dendrimers and hyperbranched polyesters.[2]

-

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes it an excellent ligand for the construction of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.

-

Fine Chemicals: Its versatile reactivity allows for its use in the production of a variety of fine chemicals and research compounds.[3]

Visualized Experimental Workflow: Synthesis of a Metal-Organic Framework (MOF)

The following diagram illustrates a generalized workflow for the synthesis of a metal-organic framework using this compound as the organic linker.

Caption: Generalized workflow for the solvothermal synthesis of a Metal-Organic Framework (MOF).

Logical Relationship: Synthetic Pathways to this compound

The diagram below illustrates the logical relationships between the key starting materials and the historical synthetic routes to this compound.

Caption: Key historical synthetic routes to this compound from various precursors.

Conclusion

This compound is a compound with a rich history and a promising future. From its early synthesis through classical organic reactions to its current role in the development of advanced pharmaceuticals and materials, its utility continues to expand. The synthetic pathways to this molecule are well-established, offering researchers and drug development professionals multiple avenues for its procurement and derivatization. As the demand for functionalized aromatic building blocks grows, the importance of this compound in both academic research and industrial applications is set to increase.

References

Health and safety considerations for handling 5-Hydroxyisophthalic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 5-Hydroxyisophthalic acid (CAS No. 618-83-7). The following sections detail toxicological data, personal protective equipment (PPE) recommendations, emergency procedures, and safe handling protocols to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is an irritant to the eyes, skin, and respiratory system, and may cause sensitization by skin contact.[1][2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4] |

| Skin Sensitization | - | May cause sensitization by skin contact[1][2] |

Toxicological Data

Limited quantitative toxicological data for this compound is available. The following table summarizes the known acute toxicity values.

Table 2: Acute Toxicity Data

| Route | Species | Test | Value | Reference |

| Oral | Mouse | LD50 | 6,900 mg/kg | [5] |

| Dermal | Rat | LD50 | > 5000 mg/kg | [3][6] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Equipment Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles or a face shield.[6][7][8] | To protect eyes from splashes and airborne particles.[7] |

| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[7] A chemical-resistant apron or lab coat.[7][8] | To prevent skin contact.[7] |

| Respiratory Protection | NIOSH-approved N95 or higher-level respirator with acid gas cartridges.[7] | To be used when handling powders outside of a fume hood or if dust is generated.[7] |

| Foot Protection | Closed-toe shoes.[7] | To protect feet from spills.[7] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][9][10] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

-

Procedural Controls:

Storage

-

Store in a cool, dry, well-ventilated area.[1]

-

Store away from incompatible materials, such as strong oxidizing agents and strong bases.[1][2]

-

Store in a dedicated, corrosion-resistant cabinet.[7]

Emergency Procedures

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure.

Caption: First aid procedures for exposure to this compound.

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][12]

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][12][13]

-

Specific Hazards: Thermal decomposition can produce carbon monoxide and carbon dioxide.[6][13]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][13]

Accidental Release Measures (Spill Cleanup)

The following workflow details the procedure for cleaning up a spill of this compound.

Caption: Workflow for cleaning up a this compound spill.

-

Minor Spills:

-

Evacuate the immediate area and restrict access.

-

Don the appropriate PPE as detailed in Table 3.

-

Gently cover the spill with an absorbent material or wet paper towels to avoid generating dust.[14]

-

Carefully sweep or scoop the material into a suitable container for hazardous waste.[9]

-

Clean the spill area with soap and water.[7]

-

Place all contaminated materials, including used PPE, into a sealed container for proper disposal.[9]

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.[11]

-

Prevent entry to the area.

-

Experimental Protocols (General Methodologies)

Specific experimental protocols for toxicity testing of this compound are not publicly available. The following are generalized methodologies based on OECD guidelines for similar chemical substances.

Acute Dermal Irritation/Corrosion

-

Principle: Based on OECD Test Guideline 404. A single dose of the test substance is applied to the skin of an animal (typically an albino rabbit). The site is observed for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[15]

-

Methodology:

-

The fur is removed from a small area on the back of the test animal.

-

A small amount (e.g., 0.5 g) of this compound, moistened with a suitable vehicle if necessary, is applied to the prepared skin and covered with a gauze patch and occlusive dressing.[15]

-

The patch is removed after a set exposure period (e.g., 4 hours).[15]

-

The skin is evaluated for erythema and edema at defined time points and scored.[15]

-

Acute Eye Irritation/Corrosion

-

Principle: Based on OECD Test Guideline 405 (Draize test). A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The eye is observed for lesions of the cornea, iris, and conjunctiva at specific intervals.[16][17]

-

Methodology:

-

The test substance (e.g., 0.1 g of solid) is placed into the conjunctival sac of one eye of the test animal.[16]

-

The eyelids are held together for a short period to prevent loss of the material. The other eye serves as a control.[16]

-

The eyes are examined at 1, 24, 48, and 72 hours after application and scored for corneal opacity, iritis, and conjunctival redness and chemosis.[16]

-

Skin Sensitization

-

Principle: Based on OECD Test Guideline 406 (Guinea Pig Maximization Test). This test identifies substances with the potential to cause skin sensitization. It involves an induction phase to sensitize the animals and a challenge phase to elicit a response.[18]

-

Methodology:

-

Induction Phase: Guinea pigs are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application on the same area.[18]

-

Challenge Phase: After a rest period of 10-14 days, the animals are exposed to a non-irritating concentration of the test substance via a topical patch on an untreated area.[18]

-

The challenge sites are observed for signs of an allergic contact dermatitis reaction (erythema and edema) at 24 and 48 hours after patch removal and compared to a non-sensitized control group.[18]

-

Decontamination and Disposal

Equipment Decontamination

All laboratory equipment that has been in contact with this compound must be thoroughly decontaminated before reuse or disposal.

Caption: General procedure for decontaminating laboratory equipment.

-

Procedure:

-

Wear appropriate PPE.

-

Safely remove any gross contamination. For powders, this can be done by gently wiping with a damp cloth to avoid aerosolization.[19]

-

Wash the equipment with warm, soapy water.[20]

-

Rinse thoroughly with water.

-

For non-permeable surfaces, a final rinse with a suitable solvent may be appropriate if compatible with the equipment material.

-

All rinsate and cleaning materials should be collected and disposed of as hazardous waste.[20]

-

Waste Disposal

All waste containing this compound, including unused product, contaminated materials from spill cleanup, and disposable PPE, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed, and appropriate containers.

-

Dispose of waste in accordance with all local, state, and federal regulations.[1][2] Do not dispose of down the drain or in regular trash.[14]

This guide is intended to provide essential health and safety information. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this chemical.

References

- 1. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C8H6O5 | CID 69257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. iigtchem.com [iigtchem.com]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. chemkleancorp.com [chemkleancorp.com]

- 14. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 15. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. utu.fi [utu.fi]

- 19. ehs.ucsb.edu [ehs.ucsb.edu]

- 20. cmich.edu [cmich.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using 5-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters are a versatile class of polymers widely utilized in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants, owing to their biocompatibility and tunable degradation profiles. The incorporation of functional groups, such as hydroxyl (-OH) moieties, into the polyester (B1180765) backbone is of particular interest as it enhances hydrophilicity, modulates degradation rates, and provides sites for the covalent attachment of therapeutic agents or targeting ligands.

5-Hydroxyisophthalic acid is a promising monomer for the synthesis of such functionalized aromatic polyesters. Its structure offers the rigidity of an aromatic ring, which can impart desirable mechanical and thermal properties, combined with a pendant phenolic hydroxyl group for further chemical modification. However, the trifunctional nature of this monomer (two carboxylic acid groups and one hydroxyl group) presents a challenge in polymerization, as the hydroxyl group can participate in esterification, leading to branched or cross-linked polymers rather than linear, processable materials.

These application notes provide a comprehensive overview of the synthetic strategies, experimental protocols, and potential applications of polyesters derived from this compound, with a focus on approaches to overcome the challenges associated with its trifunctionality.

Synthetic Strategies and Key Considerations

The direct polycondensation of this compound with a diol is generally avoided as it can lead to uncontrolled branching and gelation. A more controlled approach involves a protection-deprotection strategy for the phenolic hydroxyl group. This ensures the formation of linear polyester chains with pendant hydroxyl groups available for post-polymerization modification.

The general synthetic workflow can be outlined as follows:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of a this compound derivative (e.g., dimethyl 5-hydroxyisophthalate) is protected with a suitable protecting group that is stable under polymerization conditions.

-

Polymerization: The protected monomer is then polymerized with a diol via melt or solution polycondensation to yield a linear polyester.

-

Deprotection: The protecting group is selectively removed from the polymer to expose the pendant hydroxyl groups.

Application Notes and Protocols: 5-Hydroxyisophthalic Acid in Metal-Organic Frameworks

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hydroxyisophthalic acid (5-HIPA) is a versatile organic linker used in the synthesis of metal-organic frameworks (MOFs). Its functional hydroxyl group and the specific geometry of its carboxylate moieties allow for the construction of robust frameworks with tunable properties. These MOFs are promising materials for a range of applications, including drug delivery, catalysis, and chemical sensing. This document provides an overview of these applications, along with detailed experimental protocols and quantitative data.

Drug Delivery Applications

MOFs constructed with this compound and its derivatives can serve as efficient nanocarriers for therapeutic agents. The porous structure allows for high drug loading capacity, and the framework composition can be tailored for controlled release.

A pertinent example is the use of a MOF synthesized with a functionalized derivative, 5-propoxy-isophthalic acid, for the delivery of the anticancer drug 5-fluorouracil (B62378) (5-FU). This system demonstrates the potential of isophthalic acid-based linkers in targeted cancer therapy.[1]

Quantitative Data for Drug Delivery:

| MOF System | Drug | Drug Loading Capacity (wt%) | Release Conditions | Cumulative Release (%) (Time) | Reference |

| {[Zn(5-PIA)(imbm)]·2H2O}n | 5-Fluorouracil | 19.3 | PBS (pH 7.4) at 310 K | ~70% (120 h) | [1] |

(Note: 5-PIA = 5-propoxy-isophthalic acid, a derivative of 5-HIPA)

Experimental Protocol: Drug Loading and In Vitro Release of 5-Fluorouracil

This protocol is adapted from studies on isophthalic acid derivative-based MOFs.[1]

Materials:

-

Synthesized and activated 5-HIPA based MOF

-

5-Fluorouracil (5-FU)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (appropriate molecular weight cut-off)

-

UV-Vis spectrophotometer

Procedure:

Drug Loading:

-

Suspend the activated 5-HIPA MOF (e.g., 100 mg) in a methanol solution of 5-FU (e.g., 10 mg/mL, 10 mL).

-

Stir the suspension at room temperature for 24-48 hours in the dark.

-

Centrifuge the mixture to collect the 5-FU loaded MOF.

-

Wash the loaded MOF with fresh methanol to remove surface-adsorbed drug.

-

Dry the 5-FU@MOF composite under vacuum.

-

Determine the drug loading content by measuring the concentration of 5-FU in the supernatant using UV-Vis spectrophotometry (λmax ≈ 265 nm) and calculating the difference from the initial concentration.[1]

In Vitro Drug Release:

-

Disperse a known amount of 5-FU@MOF (e.g., 10 mg) in PBS (pH 7.4, e.g., 1 mL).

-

Place the suspension in a dialysis bag and immerse it in a larger volume of fresh PBS (e.g., 20 mL) at 37°C with gentle stirring.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 h), withdraw an aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS.

-

Quantify the concentration of released 5-FU in the withdrawn aliquots using UV-Vis spectrophotometry.

-

Calculate the cumulative drug release percentage over time.

Workflow for Drug Delivery Study:

Catalysis Applications

The metallic nodes and functionalized linkers within 5-HIPA based MOFs can act as catalytic sites. While specific examples for 5-HIPA are not abundant, related isophthalic acid-based MOFs have shown promise in various organic transformations, such as the oxidation of alcohols.

Experimental Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol provides a general method for assessing the catalytic activity of a 5-HIPA based MOF for the selective oxidation of benzyl alcohol to benzaldehyde, a key industrial process.

Materials:

-

Synthesized and activated 5-HIPA based MOF (catalyst)

-

Benzyl alcohol (substrate)

-

Toluene (B28343) (solvent)

-

tert-Butyl hydroperoxide (TBHP, oxidant)

-

Gas chromatograph (GC) for product analysis

Procedure:

-

In a round-bottom flask, add the 5-HIPA MOF catalyst (e.g., 20 mg), benzyl alcohol (e.g., 1 mmol), and toluene (e.g., 5 mL).

-

Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

-

Add the oxidant, TBHP (e.g., 2 mmol), to initiate the reaction.

-

Monitor the reaction progress by taking small aliquots at regular intervals.

-

Filter the aliquots to remove the catalyst and analyze the supernatant by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

-

For catalyst reusability studies, recover the MOF by filtration after the reaction, wash with a suitable solvent (e.g., ethanol), dry, and reuse in a subsequent catalytic cycle.

Workflow for Catalytic Testing:

Sensing Applications

The inherent fluorescence of some MOFs derived from aromatic linkers like 5-HIPA can be utilized for chemical sensing. The interaction of analytes with the MOF can lead to a detectable change in the fluorescence intensity (quenching or enhancement). MOFs based on a derivative, 5-(benzimidazole-1-yl)isophthalic acid, have been successfully employed as fluorescent sensors for the detection of metal ions.[2][3]

Quantitative Data for Sensing Applications:

| MOF System | Analyte | Detection Method | Limit of Detection (LOD) | Reference |

| [Cd(bipa)]n | Fe(III) ions | Fluorescence Quenching | 1.36 x 10⁻⁵ M | [2] |

| [Cd(bipa)]n | Cr(VI) (Cr₂O₇²⁻/CrO₄²⁻) | Fluorescence Quenching | - | [2] |

(Note: bipa = 5-(benzimidazole-1-yl)isophthalic acid)

Experimental Protocol: Fluorescence Detection of Fe(III) Ions

This protocol is based on the detection of metal ions using a fluorescent MOF.[2]

Materials:

-

Synthesized fluorescent 5-HIPA derivative MOF

-

Deionized water or appropriate buffer

-

Stock solution of Fe(III) ions (e.g., from FeCl₃)

-

Solutions of other metal ions for selectivity studies

-

Fluorometer

Procedure:

-

Disperse a small amount of the MOF powder in the desired solvent (e.g., water) to form a stable suspension through sonication.

-

Record the baseline fluorescence emission spectrum of the MOF suspension.

-

Incrementally add small volumes of the Fe(III) stock solution to the MOF suspension.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at the emission maximum against the concentration of Fe(III) to generate a titration curve.

-

To test for selectivity, repeat the experiment with other metal ion solutions at the same concentration and compare the fluorescence response.

-

The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Signaling Pathway for Fluorescence Quenching:

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Polyamides Derived from 5-Hydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of polyamides incorporating 5-hydroxyisophthalic acid. The presence of the pendant hydroxyl group on the aromatic backbone offers unique opportunities for creating functional high-performance polymers with tailored properties, particularly for biomedical applications such as drug delivery.

Introduction

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid structure often leads to poor solubility and high processing temperatures, limiting their widespread use. The incorporation of functional groups, such as the hydroxyl moiety from this compound, can significantly enhance the processability of these polymers by disrupting chain packing and improving solubility in organic solvents. More importantly, the hydroxyl group serves as a reactive handle for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or other bioactive molecules. This makes polyamides derived from this compound particularly attractive for the development of advanced drug delivery systems.

Data Presentation: Physicochemical Properties

While specific quantitative data for polyamides synthesized directly from this compound is limited in publicly available literature, the following tables provide a summary of expected and reported properties for structurally similar aromatic polyamides. These values are intended to serve as a guideline for researchers. The properties of polyamides derived from this compound are anticipated to be in a similar range, with the hydroxyl group likely influencing solubility and the glass transition temperature.

Table 1: Thermal Properties of Aromatic Polyamides

| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |

| Polyamide from 5-alkoxyisophthalic acid and 4,4'-oxydianiline | 180 - 220 | > 400 |

| Polyamide from isophthaloyl chloride and m-phenylenediamine | 275 | 432 |

| Polyamide from terephthaloyl chloride and p-phenylenediamine | > 300 | > 500 |

| Expected for Polyamide from this compound | 200 - 250 | > 400 |

Table 2: Mechanical Properties of Aromatic Polyamide Films

| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Polyamide from 5-alkoxyisophthalic acid | 80 - 100 | 2.0 - 3.0 | 5 - 15 |

| Meta-aramid (e.g., Nomex®) | ~85 | ~2.5 | ~22 |

| Para-aramid (e.g., Kevlar®) | > 3000 | > 60 | 2 - 4 |

| Expected for Polyamide from this compound | 80 - 110 | 2.0 - 3.5 | 5 - 20 |

Table 3: Solubility of Aromatic Polyamides